REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[O:14][CH:13]=[N:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Pd]>[O:14]1[C:10]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[NH2:1])=[CH:11][N:12]=[CH:13]1
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Name
|
|
Quantity
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5.8 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=CN=CO1
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Name
|
|
Quantity
|
122 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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0.6 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A H2 atmosphere was then introduced via balloon
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Type
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FILTRATION
|
Details
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After 24 h the reaction mixture was filtered through Celite
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Duration
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24 h
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Type
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WASH
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Details
|
The catalyst was rinsed with MeOH
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
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Smiles
|
O1C=NC=C1C=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30.1 mmol | |
AMOUNT: MASS | 4.82 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |